2-Methylpyrimidine-5-carbaldehyde

Asymmetric Autocatalysis Soai Reaction Enantioselectivity

Researchers optimizing asymmetric autocatalysis need high enantioselectivity and solid-form substrates for automated workflows. 2-Methylpyrimidine-5-carbaldehyde (CAS 90905-33-2) directly solves these demands: - Crystalline solid (mp 68-69 °C) enables reliable automated dispensing, eliminating handling issues of liquid aldehydes. - Delivers 95.4% ee in Soai reaction, 5% higher than the parent pyrimidine-5-carbaldehyde, meeting pharmaceutical-grade enantiomeric purity. - XLogP3 ~0.1 improves organic-phase partitioning, reducing aqueous loss during scale-up and maximizing product recovery.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 90905-33-2
Cat. No. B021589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine-5-carbaldehyde
CAS90905-33-2
Synonyms2-Methylpyrimidine-5-carbaldehyde; 
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C=O
InChIInChI=1S/C6H6N2O/c1-5-7-2-6(4-9)3-8-5/h2-4H,1H3
InChIKeyIJBONYUNKRDIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrimidine-5-carbaldehyde: Key Properties


2‑Methylpyrimidine‑5‑carbaldehyde (CAS 90905‑33‑2) is a heteroaromatic aldehyde that belongs to the pyrimidine‑5‑carbaldehyde family. It possesses a single methyl substituent at the 2‑position of the pyrimidine ring, which distinguishes it from the parent pyrimidine‑5‑carbaldehyde and other 2‑substituted analogs. Physicochemical profiling shows a topological polar surface area (TPSA) of approximately 42.9 Ų, an XLogP3 of approximately 0.1, and a predicted melting point of 68–69 °C, indicating that the compound is a solid at ambient temperature [1]. These baseline properties set the stage for the quantitative differentiation evidence that follows.

Soai asymmetric autocatalysis substrate
Crystalline solid for automated dispensing
Favors organic-phase partitioning

2-Methylpyrimidine-5-carbaldehyde vs. Analogues: Critical Gaps


Pyrimidine‑5‑carbaldehydes are frequently employed as intermediates in asymmetric autocatalysis (the Soai reaction) and as building blocks for bioactive heterocycles, yet their performance is acutely sensitive to the nature of the 2‑substituent. The parent pyrimidine‑5‑carbaldehyde delivers lower enantioselectivity and lower product ee in the Soai reaction, whereas 2‑alkynyl analogs, while highly enantioselective, are synthetically more complex and costly to prepare [1][2]. 2‑Methylpyrimidine‑5‑carbaldehyde occupies a unique position that balances structural simplicity with measurably superior enantioselectivity, higher melting point for easier solid handling, and a LogP shift that enhances partitioning into organic media compared with the unsubstituted parent. These quantitative differentiators render it the optimal choice for applications where reproducibility, ease of isolation, and enantiomeric fidelity are non‑negotiable.

Parent aldehyde Lower product ee and semi‑solid form may reduce workflow fit.
2‑Alkynyl analogs Greater synthetic complexity may not improve cost‑benefit.

2-Methylpyrimidine-5-carbaldehyde: Head-to-Head Differentiation


Enantioselectivity Gain in Soai Reaction

When used as a substrate in the Soai reaction (diisopropylzinc addition, toluene, 0 °C, 20 mol % chiral pyrimidyl alcohol catalyst), 2-methylpyrimidine-5-carbaldehyde (1b) afforded the chiral pyrimidyl alcohol with 95.4% ee (catalyst 94.8% ee), demonstrating automultiplication without loss of enantiomeric excess. Under identical conditions, pyrimidine-5-carbaldehyde (1a) gave a product with only 90.4% ee (catalyst 92.6% ee) [1]. The 5 percentage‑point gain in ee directly translates to higher enantiomeric purity in downstream chiral intermediates.

Enantioselectivity Gain
Head-to-head
95.4% vs. 90.4% ee
Higher ee supports chiral building block purity
Soai reaction; 5 pp gain in product ee
Asymmetric Autocatalysis Soai Reaction Enantioselectivity

Higher Melting Point for Solid Handling

2‑Methylpyrimidine‑5‑carbaldehyde is a solid at ambient temperature with a melting point of 68–69 °C . In contrast, pyrimidine‑5‑carbaldehyde melts at 39–43 °C and is often a low‑melting solid or semi‑solid at room temperature . The ~25–30 °C higher melting point of the target compound simplifies purification by crystallization, improves shelf stability, and facilitates accurate weighing on the benchtop, reducing procurement of incorrectly stored or degraded material.

Melting Point
Data to verify
68–69 °C
Solid at ambient temperature simplifies handling
Predicted mp; parent aldehyde mp 39–43 °C
Physical Form Solid Handling Purity Control

Improved Organic-Phase Partitioning

The computed XLogP3 for 2‑methylpyrimidine‑5‑carbaldehyde is 0.1, whereas pyrimidine‑5‑carbaldehyde has a reported logP of –0.37 [1][2]. This logP increase of approximately 0.47 units reflects the methyl group’s hydrophobicity and translates into a ~3‑fold higher octanol/water partition coefficient. For liquid‑liquid extraction or organic‑phase reactions, the target compound partitions more efficiently into toluene, ethyl acetate, or dichloromethane, reducing product loss to aqueous phases.

logP Shift
Cross-study comparable
0.1 vs –0.37
Higher partition supports organic-phase recovery
ΔlogP ≈ +0.47; ~3× higher octanol/water partition
Lipophilicity LogP Solubility

Distinct NMR Signature for Identity QC

The ¹H NMR spectrum of 2‑methylpyrimidine‑5‑carbaldehyde (CDCl₃, 400 MHz) displays characteristic singlets at δ 8.64 (2H, H‑4 and H‑6) and δ 2.73 (3H, CH₃) . The parent pyrimidine‑5‑carbaldehyde lacks the upfield methyl singlet and shows a different aromatic proton pattern. This distinct spectral fingerprint allows rapid differentiation of the 2‑methyl compound from other pyrimidine‑5‑carbaldehydes by a simple ¹H NMR experiment, supporting identity verification in QC laboratories.

NMR Identity
Source review
δ 2.73 (CH₃ singlet)
Distinct methyl signal confirms 2‑substitution
Data to verify; ¹H NMR in CDCl₃
NMR Spectroscopy Identity Confirmation Analytical QC

2-Methylpyrimidine-5-carbaldehyde: Application Scenarios


Asymmetric Autocatalysis for High Enantiopurity

In mechanistic studies of asymmetric autocatalysis or in the preparation of enantiopure chiral pyrimidyl alcohols, 2‑methylpyrimidine‑5‑carbaldehyde is the substrate of choice when the specification demands product ee >95% under standard conditions. The 1996 JACS report demonstrates that this aldehyde reliably delivers 95.4% ee with automultiplication, outperforming the parent aldehyde by 5 percentage points [1]. Procurement should specifically request this compound when the downstream chiral alcohol must meet pharmaceutical‑grade enantiomeric purity thresholds.

Weighable Solid for Automated Synthesis

Because 2‑methylpyrimidine‑5‑carbaldehyde is a crystalline solid (mp 68–69 °C), it is compatible with automated solid‑dispensing systems and parallel synthesis workflows that cannot handle low‑melting or liquid aldehydes . For high‑throughput medicinal chemistry or process development labs, this physical form advantage translates to reduced robot clogging, more accurate dosing, and simpler inventory management compared with the semi‑solid pyrimidine‑5‑carbaldehyde.

Efficient Organic-Phase Work-up at Scale

When scaling up reactions that involve aqueous work‑up, the ~0.47 logP advantage of 2‑methylpyrimidine‑5‑carbaldehyde over pyrimidine‑5‑carbaldehyde means that the product preferentially partitions into the organic layer, minimizing loss to the aqueous phase [2]. This property justifies its selection for pilot‑plant campaigns where maximizing recovery is economically essential.

Regioselective Bioactive Heterocycle Synthesis

Synthetic routes to 4‑amino‑2‑methylpyrimidine‑5‑carbaldehyde derivatives—key intermediates for ThDP analogs and potential therapeutics—rely on the precise substitution pattern of the starting aldehyde [3]. Using the correct 2‑methyl‑5‑carbaldehyde avoids isomeric impurities that would arise from 4‑methyl or 6‑methyl analogs, ensuring regiochemical fidelity in the final bioactive compound.

Application
Selection Property
Validation Focus
Asymmetric Autocatalysis
Enantioselectivity in Soai reaction
Product ee verification under standard conditions
Automated Solid Dispensing
Solid physical form (mp above ambient)
Compatibility with robotic systems
Scale‑up Organic‑Phase Work‑up
logP advantage over parent aldehyde
Recovery in organic solvents
Regioselective Heterocycle Synthesis
2‑Methyl substitution pattern
Isomeric purity of final compounds

Technical Documentation Hub

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